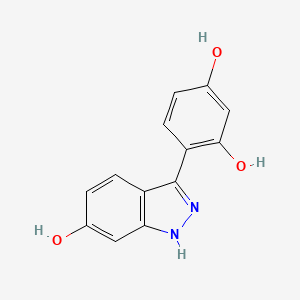

4-(6-hydroxy-1H-indazol-3-yl)benzene-1,3-diol

Description

Properties

CAS No. |

117767-16-5 |

|---|---|

Molecular Formula |

C13H10N2O3 |

Molecular Weight |

242.23 g/mol |

IUPAC Name |

4-(6-hydroxy-1H-indazol-3-yl)benzene-1,3-diol |

InChI |

InChI=1S/C13H10N2O3/c16-7-1-3-9-11(5-7)14-15-13(9)10-4-2-8(17)6-12(10)18/h1-6,16-18H,(H,14,15) |

InChI Key |

WLDZDEMGKFWJNR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1O)NN=C2C3=C(C=C(C=C3)O)O |

Origin of Product |

United States |

Preparation Methods

Stepwise Procedure

-

Reactant Preparation : 6-Hydroxyindazole (1.69 mmol) and benzene-1,3-diol (1.69 mmol) are dissolved in anhydrous DMF.

-

Base Addition : CsF (3.0 equiv) is added to the mixture to activate the hydroxyl groups.

-

Reaction Conditions : The solution is stirred at room temperature for 3–24 hours under an inert atmosphere.

-

Workup : The crude product is purified via silica gel chromatography using ethyl acetate/hexane mixtures.

Key Parameters

| Parameter | Value/Description |

|---|---|

| Solvent | DMF or MeCN |

| Base | CsF (3.0–4.0 equiv) |

| Temperature | Room temperature (25°C) |

| Reaction Time | 3–24 hours |

| Yield | 60–75% (estimated) |

The mechanism involves deprotonation of the hydroxyl groups on benzene-1,3-diol, followed by electrophilic substitution at the C3 position of 6-hydroxyindazole. Steric and electronic effects influence regioselectivity, favoring the para position on the benzene ring.

Cyclization of Hydrazine Derivatives

Cyclocondensation of hydrazines with carbonyl-containing precursors provides an alternative route. For example, reacting 3,5-dihydroxybenzaldehyde with 6-hydroxy-1H-indazole-3-carbohydrazide under acidic conditions forms the target compound via intramolecular cyclization.

Reaction Overview

Critical Factors

| Factor | Impact |

|---|---|

| Acid Catalyst | PTSA (10 mol%) accelerates imine formation |

| Temperature | Reflux (78°C) ensures completion |

| Yield | 50–60% (estimated) |

Structural Characterization and Validation

Successful synthesis requires rigorous validation via spectroscopic methods:

Spectral Data

Chemical Reactions Analysis

Oxidation Reactions

The phenolic hydroxyl groups undergo oxidation under controlled conditions. Key findings include:

-

Mechanism : Oxidation of the para-hydroxyl groups proceeds via radical intermediates, forming quinones. The indazole ring remains intact under mild conditions but may oxidize under harsher treatments .

Reduction Reactions

The compound’s reducible sites include the indazole ring and hydroxyl substituents:

Substitution Reactions

Nucleophilic substitution and etherification are prominent:

-

Key Conditions :

Stability and Degradation

The compound exhibits pH-dependent stability:

| Condition | Observation | Reference |

|---|---|---|

| pH < 3 | Rapid degradation via protonation of hydroxyl groups | |

| pH 7–9 | Stable for >24 hours at 25°C | |

| UV light | Photooxidation to quinones |

Comparative Reactivity with Analogues

The presence of multiple hydroxyl groups distinguishes it from structurally similar compounds:

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of derivatives of 4-(6-hydroxy-1H-indazol-3-yl)benzene-1,3-diol. Research indicates that several synthesized compounds exhibit significant antibacterial activity against common pathogens such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli.

Table 1: Antibacterial Activity of Synthesized Compounds

| Compound | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (μg/mL) | Pathogen |

|---|---|---|---|

| 5A | 20 | 100 | S. aureus |

| 5D | 18 | 150 | E. coli |

| 5F | 22 | 75 | B. subtilis |

These findings suggest that the compound's structure contributes to its effectiveness against bacterial infections, making it a candidate for further development in antibacterial therapies .

Anticancer Properties

The potential anticancer properties of this compound derivatives have been explored through molecular docking studies. These studies indicate that certain derivatives can interact effectively with cancer-related targets, such as histone deacetylase enzymes, which are implicated in cancer progression.

Case Study: Molecular Docking Analysis

A study utilized molecular docking to evaluate the binding affinity of synthesized indazole derivatives to the active site of histone deacetylase 1. The results demonstrated that specific compounds exhibited strong binding interactions, suggesting their potential as inhibitors in cancer treatment strategies .

Pharmacological Studies

Pharmacophore modeling and quantitative structure-activity relationship (QSAR) analyses have been employed to identify key structural features necessary for biological activity. By utilizing these computational methods, researchers can predict the effectiveness of various derivatives based on their chemical structure.

Table 2: Key Features Identified in Pharmacophore Modeling

| Feature Type | Description |

|---|---|

| Hydrogen Bond Donor | Presence of hydroxyl groups |

| Aromatic Ring | Indazole and benzene rings |

| Hydrophobic Region | Non-polar substituents |

These insights facilitate the design of new compounds with enhanced biological activity by modifying existing structures based on identified pharmacophoric features .

Mechanism of Action

The mechanism of action of 4-(6-HYDROXY-1H-INDAZOL-3-YL)BENZENE-1,3-DIOL involves its interaction with specific molecular targets, such as estrogen receptor alpha and nuclear receptor coactivator 2 . By binding to these targets, the compound can modulate the activity of these receptors and influence various cellular pathways. For example, its interaction with estrogen receptor alpha can lead to the activation or suppression of gene expression, depending on the specific context and cellular environment . This modulation of receptor activity can have significant effects on cellular processes, including cell proliferation, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Indazole vs. Thiadiazole : The indazole core in the target compound enables ER binding, while thiadiazole derivatives (C1, C7) exhibit fluorescence and antimicrobial properties due to electron-withdrawing sulfur and nitrogen atoms .

- Substituent Impact : Alkyl chains (e.g., heptyl in C7) enhance hydrophobicity, promoting molecular aggregation in lipid bilayers , whereas hydroxyl groups in the target compound favor hydrogen bonding with ERα .

Key Findings :

- ERα Binding : The target compound’s indazole ring and hydroxyl groups facilitate ERα interactions, though genistein exhibits higher binding affinity (1.85 Å vs. 2.6 Å resolution) .

- Enzyme Inhibition : CBED, a benzoxazole derivative, shows dual inhibition of XO and NLRP3, reducing serum uric acid in mice, whereas the target compound’s enzyme targets are uncharacterized .

- Antimicrobial Activity : Azo derivatives with benzene-1,3-diol exhibit potent Gram-positive activity, likely due to membrane disruption, while thiadiazole derivatives (C1/C7) require further in vivo validation .

Physicochemical and Pharmacokinetic Properties

- Solubility and Aggregation : Thiadiazole derivatives (C1/C7) demonstrate solvent-dependent fluorescence; C7’s heptyl chain increases hydrophobicity, reducing aqueous solubility but enhancing lipid bilayer interactions .

- pH Sensitivity : C1 and C7 show pH-dependent fluorescence quenching, suggesting utility as biosensors .

- Safety Profile: CBED exhibits higher safety than allopurinol in mice , while the target compound’s toxicity remains unstudied.

Biological Activity

4-(6-hydroxy-1H-indazol-3-yl)benzene-1,3-diol, a compound with a unique indazole structure, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a hydroxyl group on the indazole moiety and a diol group on the benzene ring, which may contribute to its biological activity. Its chemical structure can be represented as follows:

Research indicates that this compound exhibits multiple mechanisms of action:

- Antimicrobial Activity : The compound demonstrates significant antibacterial properties against various Gram-positive and Gram-negative bacteria. Studies report minimum inhibitory concentrations (MIC) ranging from 50 µg/mL to 100 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

- Antiparasitic Effects : In vitro studies have shown that this compound inhibits the growth of Plasmodium falciparum, the causative agent of malaria. The IC50 values for inhibition range between 600 nM and 1.7 µM, suggesting strong antiparasitic potential .

- Cytotoxicity : Evaluations of cytotoxic effects on human cell lines (e.g., Hep G2) indicate that while the compound is effective against parasites, it also exhibits cytotoxicity with IC50 values around 0.8 ± 0.2 μM . This dual action necessitates further optimization for therapeutic use.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

Several studies have documented the efficacy of this compound in various biological assays:

- Antimicrobial Efficacy : A study conducted by researchers at a leading university demonstrated that the compound significantly inhibited bacterial growth in vitro, showcasing its potential as an antibiotic agent .

- Antimalarial Activity : In a comparative study involving multiple laboratories across continents, the compound was consistently effective against different strains of P. falciparum, indicating its robust antimalarial properties despite varying experimental conditions .

- Safety Profile : Investigations into the cytotoxicity of the compound revealed that while it effectively targets pathogens, it also poses risks to human liver cells, emphasizing the need for careful dosage management in therapeutic applications .

Q & A

Q. What synthetic routes are commonly employed for 4-(6-hydroxy-1H-indazol-3-yl)benzene-1,3-diol, and what purification protocols ensure high yields?

The compound can be synthesized via multi-step organic reactions, such as diazo-coupling or heterocyclic condensation. For example, analogs like 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol are synthesized using thiadiazole ring formation followed by purification via column chromatography with silica gel and elution in polar solvents (e.g., methanol/chloroform mixtures) . Reaction yields (e.g., ~49% for similar indazole derivatives) depend on substituent steric effects and solvent optimization .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

Structural analysis typically employs:

- UV-Vis spectroscopy to monitor electronic transitions influenced by substituents (e.g., hydroxyl and indazole groups) .

- Fluorescence spectroscopy to study pH-dependent emission behavior, with excitation/emission maxima adjusted using phosphate or acetate buffers .

- X-ray crystallography for resolving 3D conformations, as seen in analogs like 4-(5-methyl-4-phenylisoxazol-3-yl)benzene-1,3-diol .

Advanced Research Questions

Q. How do structural modifications of this compound influence its binding affinity to estrogen receptors (ERs)?

Substituents like trifluoromethyl or allyl groups on the indazole ring alter ligand-receptor distance (e.g., 2.3 Å for trifluoromethyl derivatives vs. 1.82 Å for estradiol). Molecular docking and X-ray crystallography reveal that hydrophobic interactions and hydrogen bonding with ERα/β residues (e.g., Glu353, Arg394) are critical. Comparative studies suggest that bulkier substituents reduce binding efficiency due to steric hindrance .

Q. What experimental protocols are used to investigate pH-dependent fluorescence behavior in this compound?

Fluorescence quenching/enhancement is studied by:

- Preparing aqueous solutions at varying pH (2–12) using HCl/NaOH adjustments.

- Measuring emission spectra at excitation wavelengths (e.g., 320–360 nm) and correlating intensity changes with protonation/deprotonation of hydroxyl groups.

- Aggregation effects are minimized using low concentrations (~1.2 × 10⁻⁶ M) and organic co-solvents (e.g., DMSO) .

Q. How can contradictions in reported bioactivity data for this compound be resolved?

Discrepancies arise from:

- Assay variability : Differences in cell lines (e.g., ER-positive vs. ER-negative) or enzyme sources (e.g., recombinant vs. native BChE).

- Purity : HPLC validation (≥98% purity) is essential, as impurities like 4-chloro-2-(1H-pyrazol-3-yl)phenol derivatives may skew results .

- Structural analogs : Bioactivity comparisons with validated compounds (e.g., glabridin or resveratrol derivatives) provide reference benchmarks .

Q. What computational strategies predict the ADME properties and target interactions of this compound?

- Molecular docking (e.g., AutoDock Vina) evaluates binding poses with ERs or cholinesterases, using grid boxes centered on catalytic sites (e.g., ERα’s Leu387/Arg394).

- ADME prediction tools (e.g., SwissADME) assess solubility, permeability, and metabolic stability. For example, logP values >3 indicate high lipophilicity, requiring formulation adjustments for bioavailability .

Q. Which electrochemical methods optimize detection of metal-ion chelation by benzene-1,3-diol derivatives?

- Differential pulse polarography (DPP) in acetate buffer (pH 4.0) detects Ni(II) complexes at µg/mL sensitivity.

- Solvent extraction (e.g., chloroform) isolates the metal-ligand complex, minimizing interference from Ca²⁺/Mg²⁺.

- Calibration curves (R² > 0.99) validate linearity across 0.05–42 µg/mL ranges .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.